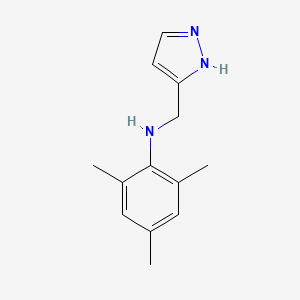
3-amino-N-(3-methylsulfonylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(3-methylsulfonylphenyl)benzamide, also known as AM966, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of neuroscience. AM966 is a selective blocker of the inward rectifier potassium channel, Kir2.3, which plays a crucial role in regulating the excitability of neurons.
科学的研究の応用
3-amino-N-(3-methylsulfonylphenyl)benzamide has been extensively used in scientific research to study the role of Kir2.3 channels in various physiological and pathological conditions. For instance, 3-amino-N-(3-methylsulfonylphenyl)benzamide has been shown to inhibit the activity of Kir2.3 channels in the brain, leading to an increase in neuronal excitability and synaptic plasticity. This has important implications for the treatment of neurological disorders such as epilepsy, where abnormal neuronal excitability is a hallmark of the disease.
作用機序
3-amino-N-(3-methylsulfonylphenyl)benzamide acts as a selective blocker of Kir2.3 channels by binding to a specific site on the channel protein. This prevents the flow of potassium ions through the channel, leading to an increase in neuronal excitability. The exact mechanism by which 3-amino-N-(3-methylsulfonylphenyl)benzamide interacts with the channel protein is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
3-amino-N-(3-methylsulfonylphenyl)benzamide has been shown to have several biochemical and physiological effects. For instance, it has been shown to increase the frequency and amplitude of miniature excitatory postsynaptic currents in neurons, indicating an increase in synaptic transmission. It has also been shown to enhance long-term potentiation, a process that underlies learning and memory in the brain.
実験室実験の利点と制限
One of the main advantages of using 3-amino-N-(3-methylsulfonylphenyl)benzamide in lab experiments is its selectivity for Kir2.3 channels, which allows for the specific manipulation of neuronal excitability. However, one limitation of using 3-amino-N-(3-methylsulfonylphenyl)benzamide is its relatively low potency compared to other Kir2.3 channel blockers, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several future directions for research involving 3-amino-N-(3-methylsulfonylphenyl)benzamide. One direction is to investigate the role of Kir2.3 channels in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more potent and selective Kir2.3 channel blockers for therapeutic use. Additionally, the development of new techniques for the delivery of 3-amino-N-(3-methylsulfonylphenyl)benzamide to specific regions of the brain could have important implications for the treatment of neurological disorders.
合成法
The synthesis of 3-amino-N-(3-methylsulfonylphenyl)benzamide involves several steps, starting with the reaction of 3-methylsulfonylphenylboronic acid with 3-amino-4-chlorobenzamide. This is followed by the reduction of the resulting intermediate with sodium borohydride to obtain 3-amino-N-(3-methylsulfonylphenyl)benzamide. The purity of the compound can be improved by recrystallization from ethanol.
特性
IUPAC Name |
3-amino-N-(3-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-20(18,19)13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYXBMVLGMQYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-methylsulfonylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile](/img/structure/B7575521.png)
![3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7575523.png)
![N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)
![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)


![3-[[(3-Hydroxypyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575583.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575587.png)
![N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575590.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575600.png)

![3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575616.png)
![4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile](/img/structure/B7575622.png)
